N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 2-methylbenzo[d]thiazol-5-yl group.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-19-14-9-12(4-6-16(14)26-11)20-17(23)10-22-18(24)7-5-13(21-22)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMMJDNQXQRBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyridazine ring, and a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 325.39 g/mol. The presence of these heterocycles suggests potential interactions with biological macromolecules, making it a candidate for drug development.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. Inhibition of COX-II can lead to anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Recent investigations have shown that benzothiazole derivatives exhibit antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Antitumor Activity : Some derivatives of benzothiazole are known for their anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II | 0.52 | |
| Antimicrobial | Various bacterial strains | 12.0 | |
| Antitumor | Cancer cell lines | 15.0 |
Case Studies
- COX-II Inhibition : A study by Chandana et al. demonstrated that compounds structurally related to this compound exhibited selective inhibition of COX-II with an IC50 value significantly lower than that of standard drugs like Celecoxib .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound showed promising results against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations .
- Antitumor Potential : In a recent study focusing on various benzothiazole derivatives, this compound exhibited moderate cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
Scientific Research Applications
Applications in Antimicrobial Research
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide. For instance:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the thiazole structure can enhance activity against resistant strains .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways, making them promising candidates for further development as antibiotics .
Applications in Anticancer Research
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Studies : Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The cytotoxicity is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to cancer-related targets. Such studies help in understanding how structural modifications can enhance efficacy against specific cancer types .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone and Thiophene Moieties
Compound 1 : 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]ethyl}acetamide ()
- Key Differences : Replaces the benzo[d]thiazole group with a tetrazole ring.
- Reduced steric bulk may enhance binding flexibility in enzyme pockets .
Compound 2 : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives ()
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Key Differences : Features a bromophenyl-thiazole group instead of benzo[d]thiazole.
- Implications :
Functional Group Modifications in Acetamide Linkers
Compound 3 : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
- Key Differences : Integrates a bicyclic β-lactam structure with a thiadiazole-thioether group.
- Implications :
Compound 4 : N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
- Key Differences : Substitutes acetamide with an amine-ether linker and dual thiophene groups.
- Implications :
- Increased hydrogen-bonding capacity via the amine group.
- Dual thiophenes may improve binding to serotonin receptors, suggesting divergent therapeutic applications .
Q & A
Basic Questions
Q. What are the key synthetic challenges in preparing N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvent systems (e.g., dimethylformamide or ethanol), catalysts (e.g., sodium hydride), and temperature gradients to stabilize reactive intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to identify incomplete steps or byproducts. Optimizing stoichiometric ratios of thiophene and pyridazinone precursors can enhance yield (57–58% in analogous syntheses) .
Q. Which analytical techniques are critical for characterizing structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of the thiophene and pyridazinone moieties. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups. High-Performance Liquid Chromatography (HPLC) ensures >95% purity, while mass spectrometry (MS) verifies molecular weight (e.g., ~305–501 g/mol for related compounds) .
Q. What initial in vitro assays are recommended to evaluate anti-inflammatory potential?
- Methodological Answer : Prioritize enzyme inhibition assays targeting human leukocyte elastase (HLE) due to structural similarities to known inhibitors. Use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to quantify inhibition kinetics (IC₅₀). Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) assess selectivity .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer : Protect reactive groups (e.g., thiols) via tert-butoxycarbonyl (Boc) or benzyl derivatives. Use anhydrous solvents under inert atmospheres (N₂/Ar) to prevent oxidation. Low-temperature conditions (-20°C to 0°C) minimize side reactions in nucleophilic substitutions .
Advanced Research Questions
Q. How do thiophene and pyridazinone moieties influence target binding?
- Methodological Answer : The thiophene’s sulfur atom facilitates π-π stacking with aromatic residues (e.g., Phe in HLE’s active site), while the pyridazinone’s carbonyl group hydrogen-bonds with catalytic Ser195. Molecular dynamics simulations (e.g., GROMACS) can map binding stability, complemented by mutagenesis studies to validate interaction hotspots .
Q. What computational strategies predict binding affinity with human leukocyte elastase?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using HLE’s crystal structure (PDB: 1H1B). Calculate binding free energies (MM-GBSA) and validate with umbrella sampling for potential of mean force (PMF). Compare with reference inhibitors (e.g., Sivelestat) to benchmark affinity .
Q. How to design SAR studies to optimize pharmacological profiles?
- Methodological Answer : Systematically vary substituents on the benzo[d]thiazole (e.g., methyl → trifluoromethyl) and pyridazinone (e.g., thiophene → furan). Test derivatives in enzyme inhibition and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays. Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What in silico methods assess pharmacokinetic properties?
- Methodological Answer : Predict logP (lipophilicity) via ChemAxon, metabolic stability via cytochrome P450 isoforms (CYP3A4/2D6) using StarDrop, and bioavailability via SwissADME. Molecular polar surface area (PSA) and blood-brain barrier (BBB) permeability are critical for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
